molecular formula C7H7ClN4O2 B3425928 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 4921-55-5

8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B3425928
CAS No.: 4921-55-5
M. Wt: 214.61 g/mol
InChI Key: VCVIDOJQNAGADO-UHFFFAOYSA-N
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Description

8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C8H9ClN4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the chlorination of caffeine. The process begins with the reaction of caffeine with chlorine gas in the presence of a solvent such as carbon tetrachloride or nitrobenzene. The reaction is carried out at elevated temperatures, usually around 80-95°C, for several hours until the reaction mixture becomes clear .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various alkyl halides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone at moderate temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. One of the primary targets is the adenosine receptor, where the compound acts as an antagonist. By blocking the adenosine receptor, it can modulate various physiological processes, including neurotransmission and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as an adenosine receptor antagonist sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

4921-55-5

Molecular Formula

C7H7ClN4O2

Molecular Weight

214.61 g/mol

IUPAC Name

8-chloro-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C7H7ClN4O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h1-2H3,(H,10,13,14)

InChI Key

VCVIDOJQNAGADO-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1Cl)N(C(=O)NC2=O)C

Canonical SMILES

CN1C2=C(N=C1Cl)N(C(=O)NC2=O)C

Origin of Product

United States

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